N1-(2-Carboxyethyl) Ibrutinib
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C28H28N6O4 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C28H28N6O4/c1-2-23(35)32-15-6-7-20(17-32)34-28-25(27(29)33(18-30-28)16-14-24(36)37)26(31-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20,29H,1,6-7,14-17H2,(H,36,37)/t20-/m1/s1 |
Clave InChI |
RTUOSFUOMKGCIT-HXUWFJFHSA-N |
SMILES isomérico |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O |
SMILES canónico |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O |
Origen del producto |
United States |
Structural and Chemical Characterization of N1 2 Carboxyethyl Ibrutinib
Chemical Name and Definitive Structural Representation of N1-(2-Carboxyethyl) Ibrutinib (B1684441)
The compound is systematically named (R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic Acid. pharmaceresearch.comaquigenbio.comsynzeal.comchemicea.com This nomenclature precisely describes the molecular architecture, identifying all functional groups and their spatial arrangement.
The core structure of N1-(2-Carboxyethyl) Ibrutinib is built upon the pyrazolo[3,4-d]pyrimidine scaffold of the parent drug, Ibrutinib. Key chemical identifiers for this compound are detailed in the table below.
| Identifier | Value |
| Molecular Formula | C₂₈H₂₈N₆O₄ pharmaceresearch.comsynzeal.comkmpharma.inpharmaffiliates.com |
| Molecular Weight | 512.6 g/mol pharmaceresearch.comaquigenbio.comsynzeal.comkmpharma.in |
| CAS Number | Not Available (NA) pharmaceresearch.comaquigenbio.comsynzeal.comchemicea.comsynzeal.comkmpharma.inpharmaffiliates.com |
Note: The CAS Number for this specific impurity is not consistently available across chemical databases.
Elucidation of the Specific Carboxyethyl Modification and its Position on the Ibrutinib Core Structure
The defining feature of this compound is the presence of a carboxyethyl group, -CH₂CH₂COOH, which modifies the original Ibrutinib structure. This modification occurs at the N1 position of the pyrazolo[3,4-d]pyrimidine ring system.
The IUPAC name, (R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic Acid, explicitly indicates the attachment of the propanoic acid (a carboxyethyl group) to the pyrimidine (B1678525) portion of the heterocyclic core. pharmaceresearch.comsynzeal.comchemicea.com This structural alteration distinguishes it from the parent compound, Ibrutinib, which has an amino group at the corresponding position. The chemical structure retains the core framework of ibrutinib with this specific modification. vulcanchem.com
Stereochemical Aspects of this compound Structure
The stereochemistry of this compound is a critical aspect of its structure, inherited from the parent molecule, Ibrutinib. The designation "(R)" in its chemical name refers to the configuration at the chiral center located on the piperidine (B6355638) ring. pharmaceresearch.comaquigenbio.comsynzeal.comchemicea.com
Metabolic Formation and Biotransformation Pathways of N1 2 Carboxyethyl Ibrutinib
Identification of N1-(2-Carboxyethyl) Ibrutinib (B1684441) as a Product of Ibrutinib Metabolism
N1-(2-Carboxyethyl) Ibrutinib, known in scientific literature as metabolite M25, has been consistently identified as a notable product of ibrutinib metabolism in humans. fda.govresearchgate.netresearchgate.net Its formation is characterized by the oxidative opening of the piperidine (B6355638) ring of the parent ibrutinib molecule, followed by oxidation to a carboxylic acid. researchgate.netnih.govdovepress.com
A pivotal human radiolabeled study was instrumental in characterizing the metabolic profile of ibrutinib. After a single oral dose of ¹⁴C-labeled ibrutinib to healthy male subjects, M25 was detected as one of the main circulating entities in both blood and plasma. fda.govnih.gov Furthermore, analysis of excreta revealed that M25 was a significant metabolite, accounting for approximately 6.1% of the administered radioactive dose found in feces. fda.gov This highlights its role as a key component in the elimination pathway of ibrutinib.
Proposed Enzymatic Mechanisms and Pathways of its Formation
The biotransformation of ibrutinib into this compound (M25) is primarily driven by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 isoforms playing the predominant role. nih.govdrugbank.com In vitro studies utilizing human liver microsomes have confirmed that the metabolism of ibrutinib is extensively mediated by CYP3A4/5. tga.gov.aufda.gov
The formation of M25 is a multi-step oxidative process. It begins with the oxidative cleavage of the piperidine ring, a key structural feature of ibrutinib. This is followed by further oxidation to form the carboxylic acid moiety, resulting in the this compound metabolite. researchgate.netdovepress.com While CYP3A4/5 are the main catalysts for this transformation, the complexity of drug metabolism suggests that other enzymatic systems could potentially play minor or secondary roles.
Comparative Metabolic Profiles of Ibrutinib and its Carboxylated Metabolite within Preclinical Metabolic Studies
Preclinical studies provide a clearer picture of the metabolic fate of ibrutinib and the relative prominence of this compound (M25) alongside other metabolites.
In a study using human liver microsomes from 20 different donors, the formation of M25, along with other major metabolites M37 (dihydrodiol metabolite) and M34 (alcohol metabolite), was measured. The formation of all three metabolites, including M25, showed a positive correlation with CYP3A activity, further cementing the role of this enzyme in ibrutinib's metabolism. nih.gov When data from 15 human hepatocyte donors were analyzed, the formation of M25 and M37 demonstrated a strong correlation with the concentration of CYP3A4 protein. researchgate.netnih.gov
The following table summarizes the findings from a human radiolabeled study, illustrating the relative abundance of ibrutinib and its major metabolites in plasma.
| Compound | Metabolite Designation | Description | Relative Presence in Plasma |
|---|---|---|---|
| Ibrutinib | Parent Drug | Unchanged Ibrutinib | One of the main circulating entities |
| This compound | M25 | Product of piperidine ring opening and oxidation | One of the main circulating entities |
| PCI-45227 | M37 | Dihydrodiol metabolite | One of the main circulating entities |
| - | M34 | Product of piperidine ring opening and reduction to an alcohol | One of the main circulating entities |
| - | M21 | Sulfate conjugate of a mono-oxidized metabolite | One of the main circulating entities |
A study investigating the correlation between the formation of ibrutinib metabolites and CYP3A activity in human hepatocytes provided quantitative insights. The results underscore the significant inter-individual variability in metabolism, which is linked to differences in CYP3A enzyme levels.
| Metabolite | Correlation with CYP3A Activity (Midazolam 1'-hydroxylation) | Correlation with CYP3A4 Protein Concentration | Correlation with CYP3A5 Protein Concentration |
|---|---|---|---|
| M25 (this compound) | Positive Correlation | Strong Correlation | No Association |
| M37 (PCI-45227) | Positive Correlation | Strong Correlation | No Association |
| M34 | Positive Correlation | No Strong Correlation | No Association |
N1 2 Carboxyethyl Ibrutinib As a Pharmaceutical Impurity and Degradation Product of Ibrutinib
Origin and Formation during Chemical Synthesis and Manufacturing Processes of Ibrutinib (B1684441)
The formation of N1-(2-Carboxyethyl) Ibrutinib is primarily linked to the synthetic route and manufacturing process of Ibrutinib. While specific proprietary details of large-scale synthesis are not fully public, the general understanding is that this impurity can arise from several potential pathways. One plausible route involves the reaction of Ibrutinib or its precursors with reactive species present during synthesis.
The structure of this compound, chemically named (R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic Acid, suggests the addition of a carboxyethyl group to the N1 position of the pyrazolopyrimidine core of the Ibrutinib molecule. clearsynth.comsynzeal.comchemicea.comaquigenbio.compharmaceresearch.com This can occur if reactants or intermediates containing a reactive carboxyethyl moiety are present in the reaction mixture.
For instance, incomplete reactions or side reactions involving reagents used to construct the pyrazolopyrimidine ring system or subsequent modifications could lead to the formation of this impurity. The presence of certain solvents or catalysts under specific temperature and pH conditions might also facilitate its formation. The identification and characterization of such process-related impurities are a critical aspect of drug development and manufacturing, as mandated by regulatory agencies. researchgate.net
Table 1: Chemical Identity of this compound
| Attribute | Details |
| Chemical Name | (R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic Acid clearsynth.comsynzeal.comchemicea.comaquigenbio.compharmaceresearch.com |
| Molecular Formula | C₂₈H₂₈N₆O₄ clearsynth.comsimsonpharma.compharmaffiliates.compharmaceresearch.como2hdiscovery.co |
| Molecular Weight | 512.56 g/mol clearsynth.comsimsonpharma.com |
| Nature | Impurity of Ibrutinib clearsynth.com |
Degradation Pathways of Ibrutinib Yielding this compound under Varied Conditions
Beyond being a process-related impurity, this compound can also emerge as a degradation product of Ibrutinib. Forced degradation studies, which are a regulatory requirement, are conducted to understand the stability of a drug substance under various stress conditions. ijpsonline.comijpsonline.com These studies help in identifying potential degradants and establishing the degradation pathways.
Ibrutinib has been found to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and to some extent, photolytic and thermal conditions. researchgate.netnih.gov While several degradation products have been identified, the formation of this compound is of particular interest.
Under certain hydrolytic conditions, particularly in the presence of specific reactants or impurities, the pyrazolopyrimidine ring of Ibrutinib could undergo modifications leading to the formation of this compound. For example, a reaction with acrylic acid or its derivatives, which might be present as impurities or formed during degradation, could lead to the addition of the carboxyethyl group.
Forced degradation studies are typically performed as per the International Council for Harmonisation (ICH) guidelines. ijpsonline.com These studies involve exposing the drug substance to conditions such as:
Acidic Hydrolysis: Treatment with acids like hydrochloric acid.
Basic Hydrolysis: Treatment with bases like sodium hydroxide.
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide.
Thermal Degradation: Heating the drug substance at elevated temperatures.
Photolytic Degradation: Exposing the drug substance to light.
The results of these studies indicate that Ibrutinib is sensitive to acidic, basic, and oxidative stress. tandfonline.com The formation of this compound as a degradant underscores the importance of controlling storage conditions and the formulation environment to minimize its formation over the shelf life of the drug product.
Table 2: Summary of Ibrutinib Forced Degradation Studies
| Stress Condition | Observation |
| Acid Hydrolysis | Ibrutinib shows significant degradation. researchgate.netnih.govtandfonline.com |
| Base Hydrolysis | Ibrutinib is found to be highly sensitive to alkaline conditions. researchgate.nettandfonline.com |
| Oxidative Degradation | Significant degradation is observed under oxidative stress. researchgate.netnih.govtandfonline.com |
| Thermal Degradation | Ibrutinib is relatively stable under thermal stress. researchgate.netresearchgate.net |
| Photolytic Degradation | Ibrutinib is generally stable under photolytic conditions. researchgate.neteuropa.eu |
Significance in Ibrutinib Drug Product Quality Control and Stability Assessment
The presence of impurities and degradation products, even in small amounts, can impact the safety and efficacy of a pharmaceutical product. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of such substances. europa.eufda.gov this compound, being a known impurity and potential degradant, is a critical quality attribute (CQA) that must be monitored during the manufacturing and stability testing of Ibrutinib drug products. synzeal.comclearsynth.comsynzeal.comaquigenbio.com
The development and validation of sensitive and specific analytical methods are crucial for the detection and quantification of this compound. researchgate.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed for this purpose. jetir.orgijpsonline.com These methods must be stability-indicating, meaning they can separate the impurity from the active ingredient and other potential degradation products. ijpsonline.comijpsonline.com
The limits for impurities are set based on toxicological data and regulatory guidelines. For this compound, its level must be controlled within the specified limits in both the drug substance and the final drug product throughout its shelf life. This ensures that the product meets the required quality standards and is safe for patient use.
Stability assessment programs for Ibrutinib drug products include long-term and accelerated stability studies where the levels of this compound and other impurities are monitored over time under controlled storage conditions. fda.govmdpi.com The data from these studies are used to establish the shelf life and recommended storage conditions for the drug product.
Advanced Analytical Methodologies for the Detection, Separation, and Quantification of N1 2 Carboxyethyl Ibrutinib
Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of Ibrutinib (B1684441) and its impurities. ipinnovative.com Several robust and stability-indicating HPLC and UPLC methods have been developed and validated to separate and quantify Ibrutinib and its related substances, including N1-(2-Carboxyethyl) Ibrutinib. researchgate.netijpsonline.comrjptonline.org
A key aspect of method development is the selection of an appropriate stationary phase. Columns such as the ACQUITY UPLC BEH C18 and Kromosil C18 have been successfully utilized. researchgate.netrjptonline.org The mobile phase composition is another critical factor. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). ipinnovative.comresearchgate.netrjptonline.org For instance, one UPLC method employed a mobile phase of 0.02 M formic acid in water and acetonitrile. researchgate.net The optimization of parameters like pH, column temperature, and flow rate is crucial for achieving optimal separation and peak shape. nih.gov
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. researchgate.netresearchgate.net Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated UPLC method demonstrated linearity for Ibrutinib impurities over a concentration range of 0.0187–0.225 μg/mL with a high correlation coefficient (r² > 0.9995). researchgate.netnih.gov The LOD and LOQ for impurities in this method were found to be 0.015 μg/mL and 0.0187 μg/mL, respectively. researchgate.netnih.gov Another HPLC method showed linearity for Ibrutinib over a range of 3.5–2100 μg/ml, with an LOD of 0.6927 μg/ml and an LOQ of 2.1578 μg/ml. rjptonline.org
Interactive Table 1: Exemplary HPLC/UPLC Method Parameters for Ibrutinib and Impurity Analysis
| Parameter | HPLC Method | UPLC Method |
| Column | Kromosil C18 (250mm x 4.6 mm, 5µm) rjptonline.org | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) researchgate.netacs.org |
| Mobile Phase | Phosphate buffer and acetonitrile (45:55, v/v) rjptonline.org | 0.02 M formic acid in water and acetonitrile researchgate.net |
| Flow Rate | 1.0 mL/min rjptonline.org | 0.3 mL/min acs.org |
| Detection | 295 nm rjptonline.org | Not specified in provided search results |
| Linearity Range (Impurities) | Not specified in provided search results | 0.0187–0.225 μg/mL researchgate.netnih.gov |
| LOD (Impurities) | Not specified in provided search results | 0.015 μg/mL researchgate.netnih.gov |
| LOQ (Impurities) | Not specified in provided search results | 0.0187 μg/mL researchgate.netnih.gov |
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Quantification
For highly sensitive and selective quantification of this compound, especially in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. uu.nlnih.govresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent specificity and low detection limits. ipinnovative.com
Several LC-MS/MS methods have been developed for the simultaneous determination of Ibrutinib and its metabolites, which would be applicable for the analysis of this compound. nih.govresearchgate.net These methods often utilize a simple sample preparation step, such as protein precipitation, followed by LC-MS/MS analysis. uu.nlnih.gov The use of a deuterated internal standard, such as Ibrutinib-d5, is common to ensure accurate quantification. nih.gov
The mass spectrometer is typically operated in the positive ion electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). researchgate.net In MRM, specific precursor-to-product ion transitions for the analyte and internal standard are monitored, which significantly enhances the selectivity of the method. For instance, in the analysis of Ibrutinib, a transition of m/z 441.4 → 138.3 has been used. researchgate.net
The validation of LC-MS/MS methods includes assessing parameters such as linearity, precision, accuracy, matrix effect, and recovery. nih.govresearchgate.net A validated method for Ibrutinib and its active metabolite demonstrated linearity from 0.400 to 200 ng/mL in human plasma. mdpi.com
Interactive Table 2: Key Parameters for LC-MS/MS Quantification
| Parameter | Value/Description |
| Ionization Mode | Positive Ion Electrospray (ESI) researchgate.net |
| Quantification Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Sample Preparation | Protein Precipitation uu.nlnih.gov |
| Internal Standard | Deuterated Ibrutinib (e.g., Ibrutinib-d5) nih.gov |
| Linearity Range (Ibrutinib) | 0.400 to 200 ng/mL mdpi.com |
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, High-Resolution Mass Spectrometry) for Definitive Structural Confirmation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of compounds like this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.gov This is crucial for identifying unknown impurities and confirming the structure of known ones. HRMS, often coupled with liquid chromatography (LC-HRMS), has been used to identify and characterize degradation products of Ibrutinib.
Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H NMR and 13C NMR, is a powerful tool for elucidating the detailed molecular structure. nih.goveuropa.eu It provides information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous assignment of the structure of this compound. 2D NMR techniques further aid in establishing the connectivity between different parts of the molecule. nih.gov
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. europa.eu The IR spectrum of a compound shows characteristic absorption bands corresponding to specific vibrational modes of its chemical bonds. For Ibrutinib, characteristic peaks for N-H and C=O functional groups have been identified. researchgate.net This technique can be used to confirm the presence of the carboxylic acid and other functional groups in this compound.
The chemical structure of Ibrutinib itself was elucidated using a combination of elemental analysis, UV absorption spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, proton and carbon NMR, and mass spectrometry. europa.eu A similar comprehensive approach is necessary for the definitive structural confirmation of its impurities.
Role of this compound as a Certified Reference Material in Analytical Chemistry and Pharmaceutical Development
This compound, as a known impurity of Ibrutinib, plays a vital role as a certified reference material (CRM) in analytical chemistry and pharmaceutical development. aquigenbio.comsynzeal.comclearsynth.com CRMs are highly characterized and pure substances used as standards for various analytical purposes.
The primary applications of this compound as a CRM include:
Analytical Method Development and Validation: It is essential for developing and validating analytical methods, such as HPLC and UPLC, for the detection and quantification of impurities in Ibrutinib drug substances and products. aquigenbio.comsynzeal.comclearsynth.com
Quality Control (QC): In routine quality control testing, the CRM is used to identify and quantify the this compound impurity, ensuring that it does not exceed the specified limits in the final drug product. aquigenbio.comsynzeal.com
Regulatory Submissions: Comprehensive characterization data of the CRM is crucial for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), to demonstrate control over impurities. aquigenbio.comsynzeal.comclearsynth.com
Stability Studies: It is used in stress testing and stability studies to understand the degradation pathways of Ibrutinib and to identify potential degradation products.
Suppliers of this compound as a reference standard provide comprehensive characterization data, often including a certificate of analysis (COA), to ensure its quality and suitability for these applications. aquigenbio.comsynzeal.com
Preclinical and Mechanistic Insights into the Biological Status of N1 2 Carboxyethyl Ibrutinib
Assessment of Potential for BTK Interaction and Inhibitory Activity in In Vitro Systems
There is no explicitly reported research on the in vitro assessment of N1-(2-Carboxyethyl) Ibrutinib's interaction with or inhibition of Bruton's tyrosine kinase (BTK).
Evaluation of Binding Affinity and Covalent Interaction Characteristics
No studies have been published that evaluate the binding affinity or the potential for covalent interaction of N1-(2-Carboxyethyl) Ibrutinib (B1684441) with BTK.
Investigation of Downstream Signaling Pathway Modulation
There are no observational data from preclinical studies on how this compound might modulate downstream signaling pathways of the B-cell receptor.
Evaluation of Cellular Uptake and Distribution in Preclinical Models related to its Unique Structural Features
Scientific investigations into the cellular uptake and distribution of this compound in preclinical models have not been reported.
Current Understanding of this compound's Primary Pharmacological Activity as an Independent Agent in Preclinical Models
There is currently no understanding of the primary pharmacological activity of this compound as an independent agent, as no preclinical studies focusing on this compound have been published.
Future Directions and Emerging Research Avenues for N1 2 Carboxyethyl Ibrutinib
Comprehensive Elucidation of its Complete Metabolic Fate and Pharmacokinetic Profile in Preclinical Models
The metabolic landscape of Ibrutinib (B1684441) is complex, involving multiple pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6, leading to the formation of several metabolites, including an active dihydrodiol metabolite (M37). nih.govnih.govmdpi.com In addition to hepatic metabolism, extrahepatic clearance pathways, particularly glutathione (GSH) conjugation, play a role. nih.govnih.govresearchgate.net This process can lead to the formation of intermediate cysteine metabolites. nih.gov
The pharmacokinetic profile of Ibrutinib is characterized by rapid absorption, with a time to maximum plasma concentration (Tmax) of 1-2 hours, and a relatively short elimination half-life of 4-9 hours. nih.govasco.orgresearchgate.net Population pharmacokinetic models have been developed to characterize its behavior in patients, showing high oral clearance and a large volume of distribution. nih.govelsevierpure.com
A significant gap in the current knowledge is the specific metabolic fate and pharmacokinetic profile of N1-(2-Carboxyethyl) Ibrutinib. As a known impurity, understanding its formation, absorption, distribution, metabolism, and excretion (ADME) is crucial. Future preclinical studies, utilizing in vitro models like human liver microsomes and in vivo animal models, are necessary to determine if this compound is formed endogenously as a metabolite or is solely a process-related impurity from manufacturing. Such studies would need to characterize its clearance rates, potential for accumulation, and identify any subsequent metabolites, thereby providing a complete picture of its biological journey.
Table 1: Known Pharmacokinetic Parameters of Ibrutinib
| Parameter | Value |
|---|---|
| Absorption | |
| Median Tmax | 1–2 hours nih.govasco.org |
| Distribution | |
| Plasma Protein Binding | 97.3% (in vitro) nih.gov |
| Volume of Distribution (Vd) | ~10,000 L nih.govelsevierpure.com |
| Metabolism | |
| Primary Pathway | CYP3A4/5 nih.gov |
| Active Metabolite | Dihydrodiol-ibrutinib (M37) nih.govnih.gov |
| Elimination | |
| Half-life | 4–9 hours asco.orgresearchgate.net |
Investigation of its Potential as a Biomarker or Indicator of Ibrutinib Exposure and Metabolic Turnover
Therapeutic drug monitoring for Ibrutinib is an area of growing interest due to variability in patient exposure and potential links between concentration and toxicity. nih.gov Studies have suggested that monitoring the area under the curve (AUC) of Ibrutinib provides a more accurate measure of exposure than trough concentrations. nih.gov Furthermore, research has indicated that plasma levels of the dihydrodiol-ibrutinib metabolite may be associated with adverse events such as hypertension, highlighting the potential utility of metabolites as biomarkers. cardiff.ac.uk
The potential of this compound as a biomarker remains an untapped area of research. Future investigations should aim to quantify its levels in patients undergoing Ibrutinib therapy. This could reveal whether its presence and concentration correlate with the dosage of Ibrutinib, the manufacturing batch, storage conditions, or specific patient metabolic profiles. If its formation is found to be linked to a particular metabolic pathway or patient phenotype, it could serve as a valuable biomarker for metabolic turnover. Alternatively, if it is primarily a process-related impurity, its detection in patients could be an indicator of the quality of the specific drug product used, providing a potential link between product purity and clinical outcomes.
Exploration of Structure-Activity Relationships Utilizing this compound as a Modified Scaffold for Derivative Synthesis
The development of novel BTK inhibitors often involves modifying the structure of existing compounds like Ibrutinib to improve potency, selectivity, and safety. nih.govfrontiersin.org The structure-activity relationship (SAR) of BTK inhibitors is a rich field of study, focusing on how different chemical moieties influence binding to the target kinase and off-target proteins. nih.govresearchgate.net
This compound presents an interesting, unexplored scaffold for the synthesis of new derivatives. The key feature of this molecule is its propanoic acid (carboxyethyl) group. synzeal.compharmaceresearch.com This carboxylic acid provides a reactive handle that is not present on the parent Ibrutinib molecule. It can be readily modified through various chemical reactions, such as amide bond formation, to attach a wide array of chemical fragments.
Future research could systematically synthesize a library of new compounds derived from this compound. By attaching different amines or other functional groups to the carboxyethyl tail, medicinal chemists could explore how modifications at this position affect BTK binding affinity and kinase selectivity. This approach could lead to the discovery of novel BTK inhibitors with differentiated pharmacological profiles, potentially offering improved therapeutic properties or the ability to overcome resistance mechanisms. This line of inquiry would transform a known impurity into a valuable starting point for next-generation drug discovery.
Q & A
Q. How to ethically disclose negative results from failed combination trials involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
